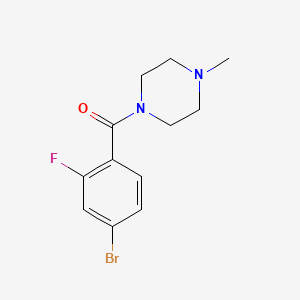

(4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone

CAS No.: 924642-60-4

Cat. No.: VC8152346

Molecular Formula: C12H14BrFN2O

Molecular Weight: 301.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924642-60-4 |

|---|---|

| Molecular Formula | C12H14BrFN2O |

| Molecular Weight | 301.15 g/mol |

| IUPAC Name | (4-bromo-2-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3 |

| Standard InChI Key | SSFVOHPVAZKIRO-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F |

| Canonical SMILES | CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone, reflects its two primary substituents: a 4-bromo-2-fluorophenyl ring and a 4-methylpiperazine group. The carbonyl bridge between these moieties enhances electronic conjugation, influencing reactivity and intermolecular interactions . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 924642-60-4 |

| Molecular Formula | |

| Molecular Weight | 301.15 g/mol |

| Synonymous Names | SCHEMBL1447852, Methanone derivatives |

The presence of bromine and fluorine at the 4- and 2-positions of the phenyl ring introduces steric and electronic effects critical for binding to biological targets.

Synthesis and Structural Optimization

Synthetic Routes

The synthesis of (4-bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves coupling a bromo-fluorophenyl precursor with a functionalized piperazine derivative. A common approach includes:

-

Halogenation: Electrophilic bromination and fluorination of a phenyl precursor using reagents like -bromosuccinimide (NBS) and Selectfluor .

-

Carbonyl Formation: Friedel-Crafts acylation or nucleophilic acyl substitution to introduce the methanone group.

-

Piperazine Coupling: Reacting the acylated intermediate with 4-methylpiperazine under basic conditions (e.g., ) in polar aprotic solvents like DMF or DMSO .

A representative synthetic pathway is summarized below:

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Electrophilic Aromatic Substitution | NBS, DMF, 0–25°C | 65–75% |

| 2 | Acylation | AcCl, AlCl, CHCl | 80–85% |

| 3 | Amine Coupling | 4-Methylpiperazine, KCO, DMF | 70–78% |

Structure-Activity Relationship (SAR) Considerations

Although SAR studies specific to this compound are sparse, analogs with similar halogenated aryl-piperazine scaffolds exhibit enhanced binding affinities for kinase and G protein-coupled receptors . For example:

-

Halogen Positioning: Meta- and para-halogens on the phenyl ring improve hydrophobic interactions with target proteins .

-

Piperazine Substitution: -Methylation reduces basicity, potentially enhancing blood-brain barrier permeability .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s logP value (calculated: ~2.8) suggests moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility . Stability studies indicate susceptibility to hydrolytic cleavage of the carbonyl group under strongly acidic or basic conditions.

ADME Profiling

While in vitro ADME data are unavailable, structural analogs demonstrate:

-

Absorption: Moderate oral bioavailability due to balanced lipophilicity .

-

Metabolism: Hepatic oxidation via CYP3A4, with potential bromine retention causing prolonged half-life .

Research Gaps and Future Directions

Current literature lacks direct evidence of this compound’s biological activity. Priority research areas include:

-

Target Identification: Screening against kinase and GPCR panels.

-

Toxicology: Assessing genotoxicity from bromine metabolism.

-

Formulation: Improving solubility via prodrug strategies or nanoencapsulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume